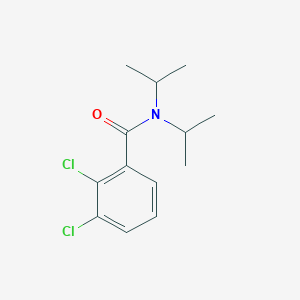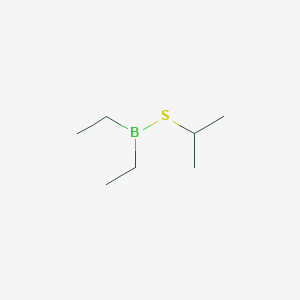![molecular formula C29H50O6 B12569404 Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- CAS No. 188893-12-1](/img/structure/B12569404.png)
Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-: is a complex organic compound with the molecular formula C29H50O6 It is characterized by the presence of two long hydroxyundecyl chains attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- typically involves the esterification of benzoic acid derivatives with 11-hydroxyundecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoic acid core can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between long-chain hydroxy acids and biological membranes. Its amphiphilic nature makes it a useful model compound for investigating membrane dynamics and permeability .
Medicine: In medicine, derivatives of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for bioactive compounds .
Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It may also find use in the formulation of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- involves its interaction with biological membranes. The long hydroxyundecyl chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The benzoic acid core may also interact with specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 4-(11-hydroxyundecyloxy)benzoic acid
- Benzoic acid, 4-[(11-hydroxyundecyl)oxy]-
- Methyl 4-[(11-hydroxyundecyl)oxy]benzoate
Comparison: Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- is unique due to the presence of two hydroxyundecyl chains, whereas similar compounds may have only one such chain or different substituentsFor example, the presence of two hydroxyundecyl chains can enhance the compound’s amphiphilic nature, making it more effective as a surfactant or emulsifier .
Eigenschaften
CAS-Nummer |
188893-12-1 |
|---|---|
Molekularformel |
C29H50O6 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
3,4-bis(11-hydroxyundecoxy)benzoic acid |
InChI |
InChI=1S/C29H50O6/c30-21-15-11-7-3-1-5-9-13-17-23-34-27-20-19-26(29(32)33)25-28(27)35-24-18-14-10-6-2-4-8-12-16-22-31/h19-20,25,30-31H,1-18,21-24H2,(H,32,33) |
InChI-Schlüssel |
VUBCBTMSXDIWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)





![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)


